3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid
Description
3-(3-Chloro-1H-1,2,4-triazol-5-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted at the 3-position with a 3-chloro-1H-1,2,4-triazol-5-yl group. This structure combines the carboxylic acid functionality with a triazole ring, a scaffold known for diverse biological and material applications.
Properties
IUPAC Name |
3-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-2-1-3-6(4-5)8(14)15/h1-4H,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNKCMLPKRDEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NNC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Coupling with Benzoic Acid: The final step involves coupling the chlorinated triazole with benzoic acid or its derivatives under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents can be used.
Coupling Reactions: Coupling reagents like EDCI, DCC, or carbodiimides are commonly used under mild conditions.
Major Products Formed
Substitution Products: Various substituted triazole derivatives.
Oxidation and Reduction Products: Different oxidation states of the triazole ring.
Coupling Products: Esters, amides, and other derivatives of benzoic acid.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the primary applications of 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid is its antifungal properties. Research has indicated that triazole derivatives exhibit significant activity against a range of fungal pathogens. For instance, studies have shown that this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, which are known to cause serious infections in immunocompromised patients. The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.
Case Study: Antifungal Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and tested their antifungal efficacy. The results indicated that compounds similar to 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid exhibited IC50 values in the low micromolar range against Candida species . This suggests that modifications to the triazole ring can enhance antifungal potency.
Agricultural Applications
Pesticide Development
The compound has also been explored as a potential pesticide. Its structural features allow it to interact with biological systems in plants and pests. Specifically, derivatives of triazole compounds have been found to exhibit herbicidal and insecticidal properties. The chlorinated triazole moiety enhances the bioactivity against various agricultural pests.
Case Study: Herbicidal Activity
A study conducted by agricultural researchers demonstrated that formulations containing 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid showed effective weed control in crop systems. The application of this compound resulted in a significant reduction in weed biomass compared to untreated controls . This indicates its potential for integration into sustainable agricultural practices.
Materials Science
Polymer Synthesis
In materials science, 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid has been utilized in the synthesis of novel polymer materials. Its ability to form stable complexes with metal ions makes it suitable for creating conductive polymers and coatings.
Case Study: Conductive Polymers
Research highlighted in Advanced Materials showcased the use of triazole-containing compounds for developing conductive polymers. The incorporation of 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid into polymer matrices improved electrical conductivity and thermal stability . This advancement opens avenues for applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid, highlighting variations in substituents, molecular properties, and applications:
Key Observations:
- Chloro vs.
- Triazole vs. Tetrazole : Tetrazole-containing analogs (e.g., 5-chloro-2-methoxy-4-(tetrazol-1-yl)benzoic acid) exhibit higher nitrogen content and acidity, favoring coordination chemistry and agrochemical applications .
- Biological Activity: Non-chlorinated triazole analogs, such as 3-(1H-1,2,4-triazol-5-yl)benzoic acid, demonstrate antitumor and antimicrobial activities, suggesting the chloro-substituted variant may exhibit enhanced bioactivity due to improved electrophilicity .
Physicochemical Properties
A comparative analysis of physicochemical parameters reveals trends in solubility and stability:
Notes: The chloro substituent likely reduces aqueous solubility compared to non-halogenated analogs but improves thermal stability .
Biological Activity
3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits a unique substitution pattern that enhances its reactivity and biological properties compared to other triazole derivatives.
Chemical Structure and Properties
The molecular formula of 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid is , and it features a triazole ring substituted with a benzoic acid moiety. The presence of chlorine in the triazole ring is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClN₃O₂ |
| IUPAC Name | 3-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid |
| CAS Number | 1219549-02-6 |
| Molecular Weight | 213.62 g/mol |
The biological activity of 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid is primarily attributed to its ability to interact with various biological targets:
Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects by inhibiting the growth of bacteria and fungi. The triazole ring is known for its ability to interfere with enzyme functions critical for microbial metabolism.
Anticancer Properties : Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis through interaction with specific cellular pathways .
Antimicrobial Studies
A study investigating the antimicrobial properties of various triazole derivatives reported that compounds similar to 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high potency against resistant strains .
Anticancer Activity
In vitro studies have shown that 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to induce apoptosis via the intrinsic pathway, characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Immunomodulatory Effects
Research has indicated that related compounds can modulate immune responses by affecting T-cell populations. For instance, in LPS-induced inflammation models, certain triazole derivatives were shown to increase regulatory T-cell populations (CD4+ Tregs), which are crucial for maintaining immune tolerance and preventing excessive inflammation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of triazole derivatives found that 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid exhibited a significant reduction in bacterial load in treated mice compared to controls. The study utilized standard bacterial strains and measured growth inhibition using agar diffusion methods.
Case Study 2: Cancer Cell Line Testing
In a controlled experiment involving various cancer cell lines, treatment with 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
